molecular formula C20H17F6N3O4 B11081102 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11081102
M. Wt: 477.4 g/mol
InChI Key: YLQZSGHZOSKFIK-UHFFFAOYSA-N
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Description

3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the nitro group, pyrrolidinyl group, and the trifluoroethoxy-trifluoromethylphenyl moiety. Common reagents used in these reactions include nitrating agents, pyrrolidine, and trifluoroethanol. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The benzamide core can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles, and acidic or basic solutions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide stands out due to its trifluoroethoxy and trifluoromethyl groups, which impart unique chemical properties such as increased lipophilicity and metabolic stability. Similar compounds include:

  • 3-nitro-2-[4-(pyrrolidin-1-ylcarbonyl)-piperidin-1-yl]pyridine
  • 3-bromo-2-(pyrrolidin-1-yl)pyridine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C20H17F6N3O4

Molecular Weight

477.4 g/mol

IUPAC Name

3-nitro-4-pyrrolidin-1-yl-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H17F6N3O4/c21-19(22,23)11-33-17-6-4-13(20(24,25)26)10-14(17)27-18(30)12-3-5-15(16(9-12)29(31)32)28-7-1-2-8-28/h3-6,9-10H,1-2,7-8,11H2,(H,27,30)

InChI Key

YLQZSGHZOSKFIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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